4-Isopropylsalicylaldehyde

Description

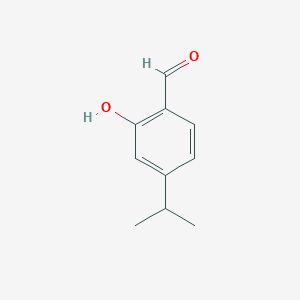

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLDZVUVKUIYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Benzaldehyde Derivative

An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde

This compound, identified by the CAS Number 536-32-3 , is an intriguing aromatic compound belonging to the salicylaldehyde family.[1] Its structure is characterized by a benzaldehyde core with a hydroxyl group at the ortho position (position 2) and an isopropyl group at the para position (position 4). This specific arrangement of functional groups imparts a unique combination of chemical reactivity and biological activity, making it a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science.

Naturally occurring, this compound has been identified in the essential oil of Thujopsis dolabrata, a species of conifer.[2] In the realm of drug discovery, it has gained attention as a potent partial inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.[] This inhibitory action positions it as a valuable scaffold for the development of novel therapeutic agents and cosmeceuticals. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for professionals in the scientific community.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in reaction mixtures. These key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 536-32-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][] |

| Molecular Weight | 164.20 g/mol | [1][2][] |

| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [2][] |

| Synonyms | 2-Hydroxy-4-isopropylbenzaldehyde, Chamaecin | [1][2] |

| Boiling Point | 265.45 °C at 760 mmHg | [1] |

| Density | 1.098 g/cm³ | [1] |

Synthesis and Chemical Reactivity

The synthesis of this compound, like other salicylaldehyde derivatives, typically involves the ortho-formylation of the corresponding phenol. A common and industrially significant method is the Reimer-Tiemann reaction . This reaction involves the ortho-formylation of a phenol (in this case, 4-isopropylphenol) using chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).

The causality behind this choice of reactants is rooted in the mechanism: the strong base deprotonates chloroform to form the highly reactive dichlorocarbene (:CCl₂) electrophile. Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde functionality.

Caption: Generalized workflow for the Reimer-Tiemann synthesis of this compound.

The presence of the aldehyde and hydroxyl groups makes this compound a versatile intermediate.[4][5] The aldehyde can undergo nucleophilic addition, condensation reactions (e.g., to form Schiff bases or chalcones), and oxidation/reduction. The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers, providing numerous avenues for structural modification in drug development.[]

Applications in Research and Drug Development

The primary pharmacological interest in this compound stems from its activity as a tyrosinase inhibitor .[] Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders and for applications in skin-lightening cosmetic products. As a "partial inhibitor," it modulates rather than completely blocks enzyme activity, which can be advantageous in achieving a desired therapeutic window while minimizing potential side effects.

The application of such intermediates is a cornerstone of modern drug discovery.[] By using this compound as a starting scaffold, medicinal chemists can synthesize libraries of derivative compounds. These derivatives can be screened to identify molecules with improved potency, selectivity, and pharmacokinetic properties. This process of lead optimization is crucial for transforming a promising initial compound into a viable drug candidate.

Caption: Drug discovery workflow utilizing this compound as a starting scaffold.

Experimental Protocol: Tyrosinase Inhibition Assay

To validate the inhibitory potential of this compound, a standard in vitro tyrosinase inhibition assay can be performed. This protocol is a self-validating system, including controls to ensure the observed effects are due to the test compound.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader (475 nm)

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound solution (or DMSO for the control).

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on available safety data sheets, the compound presents several hazards.[7][8][9][10]

Hazard Identification:

-

Health Hazards: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[9]

-

Physical Hazards: It is a combustible liquid and may form explosive mixtures with air upon intense heating.[10]

-

Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[8][9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[10] Avoid breathing vapors or mist and prevent contact with skin and eyes.[7] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

First Aid Measures:

Conclusion

This compound is more than just a chemical intermediate; it is a multifaceted molecule with a natural origin and significant potential in applied science. Its defined physicochemical properties, accessible synthetic routes, and notable biological activity as a tyrosinase inhibitor make it a valuable tool for researchers. For professionals in drug development, it serves as an excellent starting point for creating novel therapeutics. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory and beyond.

References

- 1. This compound | CAS#:536-32-3 | Chemsrc [chemsrc.com]

- 2. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropylsalicylaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Isopropylsalicylaldehyde, also known by its IUPAC name 2-hydroxy-4-propan-2-ylbenzaldehyde, is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a critical resource for researchers, chemists, and drug development professionals. We delve into the compound's structural and chemical identity, core physical properties, spectroscopic profile, and stability. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of key parameters such as solubility and pKa, underscoring the causality behind methodological choices. The information herein is designed to empower scientists to effectively utilize, characterize, and modify this compound in their research endeavors, particularly in the context of its activity as a potent partial tyrosinase inhibitor.[][2]

Introduction

Substituted salicylaldehydes are a cornerstone class of compounds in organic synthesis and medicinal chemistry, serving as versatile precursors for Schiff bases, chalcones, and various heterocyclic systems.[3][4] this compound (a synonym for which is Chamaecin) distinguishes itself through the presence of a bulky, lipophilic isopropyl group at the C4 position of the benzene ring.[5] This structural feature significantly influences its physicochemical characteristics, such as solubility and lipophilicity, which in turn dictate its behavior in both chemical reactions and biological systems.

The compound has garnered particular attention for its demonstrated biological activity as a potent partial tyrosinase inhibitor, with a reported IC50 of 2.3 µM.[2] Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable targets for treating hyperpigmentation disorders and for use in cosmetics.[6] A thorough understanding of the physicochemical properties of this compound is therefore not merely academic; it is a prerequisite for optimizing its formulation, assessing its drug-likeness, predicting its metabolic fate, and designing more potent analogues. This guide synthesizes available data with practical scientific insights to provide a holistic and actionable profile of this important molecule.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural features of this compound are summarized below.

Compound Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and literature searches. The primary identifiers for this compound are listed in Table 1.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [5] |

| CAS Number | 536-32-3 | [7][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [5] |

| Synonyms | This compound, Chamaecin, 2-Hydroxy-4-isopropylbenzaldehyde | [5] |

| SMILES | CC(C)C1=CC(=C(C=C1)C=O)O | [5] |

| InChIKey | NSLDZVUVKUIYNL-UHFFFAOYSA-N | [5] |

Molecular Structure and Key Functional Groups

The structure of this compound features three key functional groups that dictate its chemical reactivity and physical properties: a phenolic hydroxyl group, an aldehyde group, and an isopropyl substituent on an aromatic ring. The ortho-positioning of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, which influences properties like boiling point and acidity.

Caption: Molecular structure of this compound with key functional groups highlighted.

Core Physicochemical Properties

The interplay of the functional groups defines the compound's physical behavior. These properties are essential for predicting its suitability for various applications, from chemical synthesis to pharmaceutical formulation.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Significance in Drug Development & Research | Source(s) |

| Boiling Point | 265.45 °C (at 760 mmHg) | Indicates low volatility; relevant for purification (distillation) and high-temperature reaction design. | [7] |

| Density | 1.098 g/cm³ | Important for formulation calculations, process engineering, and solvent selection. | [7] |

| LogP (Octanol/Water) | 2.33 | Suggests moderate lipophilicity, implying a good balance for potential membrane permeability. | [7] |

| pKa (Phenolic OH) | ~9-10 (Predicted) | Determines the ionization state at physiological pH (~7.4), affecting solubility, receptor binding, and absorption. | [9][10] |

| Aqueous Solubility | Sparingly soluble (Predicted) | Low aqueous solubility is a common challenge; this parameter is critical for formulation and bioavailability. | [3][11] |

| Polar Surface Area | 37.3 Ų | Influences membrane transport and hydrogen bonding potential with biological targets. | [5] |

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[12] The calculated LogP value for this compound is 2.33, indicating that it is moderately lipophilic.[7] This value falls within the desirable range for many drug candidates according to frameworks like Lipinski's Rule of Five, suggesting a favorable balance between aqueous solubility and lipid membrane permeability.[13] The nonpolar isopropyl group and the benzene ring contribute to its lipophilicity, while the polar hydroxyl and aldehyde groups enhance its interaction with aqueous phases.

Acidity (pKa)

The pKa value quantifies the acidity of the phenolic hydroxyl group. For unsubstituted phenol, the pKa is approximately 9.95.[9] The electron-withdrawing nature of the adjacent aldehyde group in salicylaldehydes typically lowers the pKa, making the proton more acidic. Conversely, the electron-donating isopropyl group at the para position would slightly increase the pKa. Therefore, the pKa of this compound is predicted to be in the range of 9-10. This is a critical parameter because it dictates the compound's ionization state in different pH environments. At physiological pH (approx. 7.4), the compound will exist almost entirely in its neutral, protonated form, which is generally more favorable for passive diffusion across biological membranes.

Solubility

Based on its structure, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents like ethanol, DMSO, and DMF.[3] The parent compound, salicylaldehyde, is described as slightly soluble in water.[11][14] The addition of the isopropyl group increases the molecule's size and lipophilicity, which would further decrease its aqueous solubility. This property is a key consideration for formulation scientists, who may need to employ strategies such as co-solvents or complexation agents to achieve desired concentrations for in vitro assays or in vivo delivery.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a molecule.[15] The following sections describe the expected spectral characteristics of this compound based on its functional groups.[16][17]

-

¹H NMR Spectroscopy : The proton NMR spectrum should show distinct signals: a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic proton (which may be broad and its position variable, ~11 ppm, due to intramolecular H-bonding), signals for the three aromatic protons in the 7.0-7.5 ppm region, a septet for the isopropyl methine proton (~3.0 ppm), and a doublet for the six equivalent isopropyl methyl protons (~1.2 ppm).[18]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display 8 unique signals (due to symmetry in the isopropyl group). Key signals would include the aldehyde carbonyl carbon (~190-195 ppm), the hydroxyl-bearing aromatic carbon (~160 ppm), and other aromatic carbons (115-140 ppm), along with the isopropyl methine and methyl carbons in the aliphatic region (~34 ppm and ~24 ppm, respectively).

-

Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint based on bond vibrations.[17] Characteristic absorption bands would include a broad O-H stretch centered around 3200 cm⁻¹ (indicative of hydrogen bonding), aliphatic C-H stretches just below 3000 cm⁻¹, an aromatic C-H stretch just above 3000 cm⁻¹, a strong C=O stretch for the aldehyde at ~1660-1680 cm⁻¹, and C=C aromatic ring stretches around 1600 and 1450 cm⁻¹.

-

UV-Visible Spectroscopy : The molecule contains chromophores that absorb UV light, primarily due to π→π* transitions in the aromatic system and n→π* transitions associated with the carbonyl group.[19] One would expect strong absorption bands (λmax) in the 250-350 nm range, characteristic of substituted benzaldehydes.

Experimental Protocols for Property Determination

To ensure scientific integrity, theoretical predictions and calculated values must be validated by empirical measurement. The following protocols are standard, robust methods for determining key physicochemical properties.

Protocol: Determination of Lipophilicity (LogD₇.₄) by the Shake-Flask Method

This protocol is the "gold standard" for measuring lipophilicity and is designed to determine the distribution coefficient (LogD) at physiological pH.[13][20][21]

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, providing a definitive value for its lipophilicity under specific conditions. Using a pH 7.4 buffer is crucial as it reflects the compound's distribution behavior in a biological context, accounting for any ionization.[12]

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with this buffer by mixing and allowing the phases to separate overnight. Similarly, saturate the pH 7.4 buffer with the pre-saturated n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated pH 7.4 buffer.

-

Equilibration: Seal the vial and shake it vigorously for 1 hour at a constant temperature (e.g., 25°C). Afterward, let the vial stand undisturbed for at least 16-24 hours to ensure complete phase separation.[22] Centrifugation at low speed can be used to break any emulsions.

-

Sampling: Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious to avoid cross-contamination between phases.[20]

-

Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Determination of Acidity Constant (pKa) by Potentiometric Titration

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.[23][24]

Causality: Potentiometric titration is a highly accurate and direct method for pKa determination.[25] It relies on the fundamental acid-base equilibrium. The inflection point of the resulting titration curve corresponds to the pH at which the acidic (phenolic) and basic (phenolate) forms of the molecule are present in equal concentrations, which is the definition of pKa.[23][26]

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[26]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or ethanol) if aqueous solubility is low, and then dilute with water to a known volume (e.g., 50 mL) to a final concentration of approximately 1 mM.[23] Note that extrapolation methods may be needed to find the pKa in pure water if a co-solvent is used.[24][27]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂.[23]

-

Titration: Begin stirring the solution and record the initial pH. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH has passed the expected equivalence point and has leveled off (e.g., pH 12).

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in the titration curve). For higher accuracy, the pKa can be determined from the inflection point of the first derivative of the plot (ΔpH/ΔV vs. V). Perform at least three replicate titrations.[26]

Workflow for Spectroscopic Characterization

A logical workflow ensures that high-quality, reproducible spectral data is obtained for structural confirmation and purity assessment.

Caption: A systematic workflow for the complete spectroscopic characterization of this compound.

Stability and Reactivity Profile

Understanding a compound's stability is crucial for determining appropriate storage conditions and shelf-life, and for anticipating potential degradation products.[28]

-

Oxidative Stability: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-isopropylsalicylic acid). This process can be accelerated by air, light, and certain metal ions. Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

-

Thermal and pH Stability: Forced degradation studies, which involve exposing the compound to stress conditions like high temperature and extreme pH, are recommended to fully characterize its stability profile.[29][30][31] Such studies are essential for developing stability-indicating analytical methods.[28] In general, phenols and aldehydes can be sensitive to strongly basic conditions.

-

Storage Recommendations: For long-term storage, it is recommended to keep this compound in a tightly sealed container, under an inert atmosphere, in a cool, dark, and dry place.

-

Chemical Reactivity: As a phenol, it can undergo O-alkylation or O-acylation. As an aldehyde, it readily participates in reactions such as Schiff base formation with primary amines, Wittig reactions, and reductions to the corresponding alcohol.[4]

Applications in Research and Drug Development

The unique combination of functional groups and moderate lipophilicity makes this compound a valuable molecule in drug discovery.

-

Tyrosinase Inhibition: Its most prominent reported activity is as a potent, mixed-type inhibitor of mushroom tyrosinase.[2] This makes it a lead compound for developing agents to treat skin hyperpigmentation and to prevent enzymatic browning in the food industry.[32] The inhibitory mechanism may involve its ability to form a Schiff base with primary amino groups within the enzyme's active site.[2]

-

Scaffold for Synthesis: Salicylaldehydes are versatile building blocks. The aldehyde group provides a reactive handle for elaboration into more complex structures, while the phenolic hydroxyl and isopropyl groups can be modified to tune properties like potency, selectivity, and pharmacokinetics.[3] Its derivatives have been explored for a range of biological activities, including antifungal properties.[4]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it highly relevant to the fields of medicinal chemistry and material science. Its moderate lipophilicity, predicted pKa, and distinct spectroscopic fingerprint provide a solid foundation for its application and further development. The compound's potent activity as a tyrosinase inhibitor highlights its potential as a lead structure in the development of novel therapeutic and cosmetic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate these properties and to confidently employ this versatile molecule in their scientific pursuits.

References

- 2. 2-hydroxy-4-isopropylbenzaldehyde, a potent partial tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:536-32-3 | Chemsrc [chemsrc.com]

- 8. This compound-景明化工股份有限公司 [echochemical.com]

- 9. Determination of pKa values of salicyl alcohol and phenol by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. Khan Academy [khanacademy.org]

- 16. m.youtube.com [m.youtube.com]

- 17. lehigh.edu [lehigh.edu]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 28. globalresearchonline.net [globalresearchonline.net]

- 29. biopharminternational.com [biopharminternational.com]

- 30. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. acdlabs.com [acdlabs.com]

- 32. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde: Molecular Structure, Properties, and Applications

Abstract

4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents a molecule of significant interest in synthetic chemistry and drug discovery. Its unique structural features—a hydroxyl group and an aldehyde group positioned ortho to each other on a benzene ring, further functionalized with an isopropyl substituent—confer specific chemical reactivity and biological activity. This technical guide provides a comprehensive examination of this compound, detailing its molecular structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, we explore a validated synthetic methodology, discuss its emerging role as a tyrosinase inhibitor in drug development, and outline essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a detailed understanding of this compound for research and development applications.

Molecular Structure and Identification

This compound is an aromatic organic compound. The core of its structure is a benzene ring substituted with three functional groups. A hydroxyl (-OH) group and a formyl (-CHO) group are located at positions 1 and 2, respectively, establishing it as a salicylaldehyde derivative. A key feature is the isopropyl group [-CH(CH₃)₂] at position 4, which influences the molecule's steric and electronic properties.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-hydroxy-4-propan-2-ylbenzaldehyde .[1]

The planarity of the benzene ring combined with the spatial arrangement of its substituents dictates its interaction with biological targets and its reactivity in chemical synthesis.

Molecular Visualization

The 2D structure of this compound is depicted below, illustrating the connectivity of atoms and the arrangement of functional groups on the aromatic ring.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers

For unambiguous identification and database cross-referencing, a standardized set of identifiers is crucial.

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [1] |

| CAS Number | 536-32-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)C=O)O | [1] |

| InChI Key | NSLDZVUVKUIYNL-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dictated by its molecular weight and the interplay of its functional groups, which allow for hydrogen bonding and dipole-dipole interactions.

Physicochemical Data

| Property | Value | Source |

| Appearance | Predicted: Pale yellow liquid or solid | N/A |

| Boiling Point | 265.45 °C at 760 mmHg | [2] |

| Density | 1.098 g/cm³ | [2] |

| XLogP3 | 2.7 | [1] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for structure verification and purity assessment. While experimental spectra for this specific compound are not publicly cataloged, a predictive analysis based on established principles of spectroscopy provides a reliable profile.[3][4]

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Assignment & Rationale |

| ¹H NMR | Singlet | ~9.8-10.1 ppm | Aldehydic proton (-CHO). Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| Singlet (broad) | ~11.0 ppm | Phenolic proton (-OH). Highly deshielded and often broad due to hydrogen bonding and exchange. Its position is solvent-dependent. | |

| Multiplet | ~6.8-7.5 ppm | Aromatic protons (3H). The substitution pattern leads to a complex splitting pattern (e.g., doublet, singlet, doublet of doublets). | |

| Septet | ~2.9-3.2 ppm | Isopropyl methine proton (-CH). Split into a septet by the six neighboring methyl protons. | |

| Doublet | ~1.2 ppm | Isopropyl methyl protons (6H, -CH₃). Equivalent protons split into a doublet by the single methine proton. | |

| ¹³C NMR | Carbonyl | ~190-195 ppm | Aldehyde carbon (C=O). Characteristic downfield shift. |

| Aromatic | ~115-165 ppm | Six distinct signals for the aromatic carbons, with the hydroxyl- and aldehyde-bearing carbons being the most deshielded. | |

| Aliphatic | ~34 ppm | Isopropyl methine carbon (-CH). | |

| Aliphatic | ~24 ppm | Isopropyl methyl carbons (-CH₃). | |

| IR Spectroscopy | O-H Stretch | 3200-3400 cm⁻¹ (broad) | Phenolic hydroxyl group, broadened due to intermolecular hydrogen bonding. |

| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Aliphatic C-H bonds of the isopropyl group. | |

| C-H Stretch (Aldehyde) | 2720-2820 cm⁻¹ (often two weak bands) | Characteristic Fermi resonance bands for the aldehyde C-H bond. | |

| C=O Stretch | 1650-1670 cm⁻¹ | Aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. | |

| C=C Stretch | 1580-1620 cm⁻¹ | Aromatic ring stretching vibrations. |

Synthesis Protocol: Ortho-Formylation of 3-Isopropylphenol

The synthesis of salicylaldehydes from their corresponding phenols is a cornerstone of aromatic chemistry. The Reimer-Tiemann and Duff reactions are classic methods for achieving this ortho-formylation.[5][6] The Reimer-Tiemann reaction, which utilizes chloroform and a strong base to generate a dichlorocarbene electrophile, is particularly effective for this transformation.[7][8][9]

The following protocol describes a plausible synthesis of this compound starting from 3-Isopropylphenol, based on the principles of the Reimer-Tiemann reaction.

Experimental Workflow: Reimer-Tiemann Reaction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Rationale: This procedure leverages the generation of dichlorocarbene in situ, which acts as the electrophile. The phenoxide, formed by deprotonating the starting phenol with NaOH, is highly activated towards electrophilic aromatic substitution, directing the carbene preferentially to the ortho position.[6][10]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-isopropylphenol (1.0 equiv) and sodium hydroxide (approx. 4.0-8.0 equiv) in a 2:1 mixture of ethanol and water.[7]

-

Reaction Initiation: Heat the mixture to approximately 70°C with vigorous stirring to ensure a homogenous solution.

-

Electrophile Addition: Slowly add chloroform (2.0 equiv) dropwise to the heated solution over a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3-4 hours to ensure complete consumption of the starting material.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Carefully acidify the remaining aqueous solution to a pH of 4-5 using dilute hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the final aldehyde.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Applications in Drug Development: Tyrosinase Inhibition

The structural motif of salicylaldehyde is of significant interest to medicinal chemists. Benzaldehydes, in general, are known to interact with enzymes by forming Schiff bases with primary amino groups of residues like lysine in the active site.[11] This interaction mechanism makes them attractive candidates for enzyme inhibitors.

A key application for this compound and its derivatives is in the inhibition of tyrosinase.[12]

-

Mechanism of Action: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[11] Its overactivity can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents in cosmetics and as therapeutic agents for treating conditions like melasma and post-inflammatory hyperpigmentation.[11][13]

-

Structure-Activity Relationship (SAR): Research on substituted benzaldehydes has shown that they can act as effective tyrosinase inhibitors. The aldehyde group is proposed to be crucial for binding to the enzyme, while substituents on the aromatic ring, such as the hydroxyl and isopropyl groups in this compound, modulate the compound's potency, selectivity, and pharmacokinetic properties. The hydroxyl group can chelate the copper ions in the tyrosinase active site, further enhancing inhibitory activity.[13]

The development of this compound as a lead compound would involve synthesizing analogs to optimize its inhibitory concentration (IC₅₀), reduce off-target effects, and improve its drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on data for structurally similar salicylaldehydes, the following guidelines should be observed.

-

Hazard Classification: The compound is classified as a combustible liquid and is harmful if swallowed.[14]

-

Precautionary Measures:

-

First Aid:

-

Storage and Disposal:

Researchers must always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a multifunctional aromatic compound with a well-defined molecular structure and predictable chemical properties. Standard organic synthesis methods, such as the Reimer-Tiemann reaction, provide a reliable route to its preparation from readily available precursors. Its potential as a tyrosinase inhibitor highlights its relevance to the fields of medicinal chemistry and drug development, offering a scaffold for the design of novel therapeutic and cosmetic agents. Adherence to strict safety protocols is mandatory for its handling and use in a research environment. This guide serves as a foundational resource for scientists aiming to leverage the unique characteristics of this compound in their work.

References

- 1. 4-Isopropyl salicylaldehyde | C10H12O2 | CID 10149024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]

A Spectroscopic Guide to 4-Isopropylsalicylaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Isopropylsalicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design and data validation.

Introduction: The Molecular Blueprint of this compound

This compound, also known as 2-hydroxy-4-isopropylbenzaldehyde, is an aromatic aldehyde with a chemical structure that presents a fascinating case for spectroscopic analysis. The molecule incorporates a benzene ring substituted with a hydroxyl (-OH) group, an aldehyde (-CHO) group, and an isopropyl (-CH(CH₃)₂) group. The relative positions of these functional groups—the hydroxyl and aldehyde groups being ortho to each other, and the isopropyl group para to the hydroxyl group—create a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will not only present the expected data but also provide a detailed experimental protocol and an expert interpretation of the spectral features, grounded in the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[2] The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the phenolic hydroxyl proton, and the protons of the isopropyl group.

Predicted ¹H NMR Data and Interpretation:

The electron-withdrawing aldehyde group and the electron-donating hydroxyl and isopropyl groups exert opposing electronic effects on the aromatic ring, leading to a predictable pattern of chemical shifts for the aromatic protons. The aldehyde proton is significantly deshielded and appears far downfield. The phenolic hydroxyl proton's chemical shift is characteristically broad and can vary with concentration and solvent due to hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH(CH₃ )₂ | ~1.25 | Doublet | ~7.0 | 6H |

| -CH (CH₃)₂ | ~3.00 | Septet | ~7.0 | 1H |

| Ar-H (H5) | ~6.85 | Doublet | ~8.0 | 1H |

| Ar-H (H3) | ~7.30 | Doublet of doublets | ~8.0, ~2.0 | 1H |

| Ar-H (H6) | ~7.40 | Doublet | ~2.0 | 1H |

| -CHO | ~9.80 | Singlet | - | 1H |

| -OH | ~11.0 | Broad Singlet | - | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of labile protons like the hydroxyl proton.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

Visualization of Proton Assignments:

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4] The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals.[5]

Predicted ¹³C NMR Data and Interpretation:

The chemical shifts of the carbon atoms in this compound are influenced by hybridization and the electronic effects of the substituents. The sp² hybridized carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the attached functional groups. The sp³ hybridized carbons of the isopropyl group will be found in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(C H₃)₂ | ~24 |

| -C H(CH₃)₂ | ~34 |

| Ar-C (C5) | ~118 |

| Ar-C (C3) | ~120 |

| Ar-C (C1) | ~122 |

| Ar-C (C6) | ~135 |

| Ar-C (C4) | ~150 |

| Ar-C (C2) | ~160 |

| -C HO | ~195 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). A wider spectral width (0-220 ppm) is necessary. A larger number of scans is typically required.

-

Data Processing: The acquired FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).

Visualization of Carbon Assignments:

Caption: ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

Infrared spectroscopy is a technique that measures the vibrations of atoms in a molecule.[6] Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.[7]

Predicted IR Data and Interpretation:

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the hydroxyl, aldehyde, isopropyl, and aromatic moieties. The intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O is expected to broaden the O-H stretching band and slightly lower the frequency of the C=O stretch.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3200-3400 | Phenolic O-H | Stretching (H-bonded) | Broad, Strong |

| 3000-3100 | Aromatic C-H | Stretching | Medium |

| 2850-3000 | Aliphatic C-H | Stretching | Medium |

| 2720, 2820 | Aldehydic C-H | Stretching (Fermi resonance) | Weak to Medium |

| ~1665 | Aldehydic C=O | Stretching (H-bonded) | Strong |

| 1580, 1480 | Aromatic C=C | Stretching | Medium to Strong |

| ~1250 | Phenolic C-O | Stretching | Strong |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is collected to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The sample is placed in the instrument, and its IR spectrum is recorded.

-

Data Analysis: The spectrum is analyzed by identifying the positions (in wavenumbers) and intensities of the absorption bands and correlating them with known functional group frequencies.[8]

Visualization of Key Vibrational Modes:

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[10]

Predicted Mass Spectrum Data and Interpretation:

The molecular formula of this compound is C₁₀H₁₂O₂. The calculated molecular weight is approximately 164.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 164. The fragmentation of the molecular ion will likely involve the loss of stable neutral fragments or the formation of stable carbocations.

Major Predicted Fragments:

| m/z | Proposed Fragment | Loss |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - CHO]⁺ | Loss of a formyl radical |

| 121 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Visualization of Major Fragmentation Pathways:

Caption: Predicted fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a detailed portrait of its molecular architecture. ¹H and ¹³C NMR spectroscopy precisely map the carbon and hydrogen framework, confirming the connectivity and electronic environment of each atom. Infrared spectroscopy serves as a robust tool for identifying the key functional groups, with the characteristic vibrational modes of the hydroxyl, aldehyde, and isopropyl moieties being readily observable. Mass spectrometry confirms the molecular weight and offers valuable structural clues through predictable fragmentation patterns. Collectively, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, which is essential for its application in research and development.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.uoi.gr [chem.uoi.gr]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scienceready.com.au [scienceready.com.au]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

Unveiling the Solid-State Architecture of 4-Isopropylsalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylsalicylaldehyde, a substituted phenolic aldehyde, presents significant interest across various scientific domains, from natural product chemistry to synthetic applications. While its molecular characteristics are partially documented, a comprehensive understanding of its three-dimensional structure in the solid state remains a critical knowledge gap. This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. In the absence of a published experimental single-crystal X-ray diffraction study for this specific compound, this document provides a detailed, predictive analysis of its likely crystallographic features. By leveraging crystallographic data from analogous structures, including salicylaldehyde derivatives and its isomer, thymol, we infer the probable molecular geometry, intramolecular forces, and intermolecular packing motifs. Furthermore, this guide outlines the established experimental and computational methodologies that would be requisite for a definitive crystal structure determination, thereby serving as a foundational resource for future research in this area.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₂O₂ and IUPAC name 2-hydroxy-4-propan-2-ylbenzaldehyde, is an aromatic compound that has been identified in natural sources such as Thujopsis dolabrata. Its structure, featuring a hydroxyl group ortho to an aldehyde function on a benzene ring substituted with an isopropyl group, suggests a rich chemical reactivity and potential for diverse applications. In the realm of drug development, the precise solid-state structure of a molecule is paramount, influencing critical properties such as solubility, stability, bioavailability, and tabletability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a fundamental prerequisite for its rational development and application.

As of the latest literature review, a definitive experimental crystal structure of this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to construct a robust, evidence-based predictive model of its crystal structure.

Methodology for Structural Elucidation: A Prospective Approach

The determination of a molecule's crystal structure is a multi-faceted process, typically involving crystallization, X-ray diffraction data collection, and structure solution and refinement.[1]

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for Crystallization:

-

Synthesis and Purification: this compound can be synthesized via established organic chemistry routes, such as the Reimer-Tiemann reaction of 4-isopropylphenol, followed by purification techniques like column chromatography or distillation to achieve high purity (>99%).

-

Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, acetone, and mixtures thereof) is essential. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The gradual diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

The choice of method and solvent is critical and often determined empirically.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement within the crystal lattice.

Experimental Workflow:

Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the connectivity of atoms in the this compound molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and can provide insights into hydrogen bonding.[3]

-

Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

Predicted Crystal Structure of this compound

In the absence of experimental data, we can predict the key structural features by analyzing related molecules.

Molecular Geometry and Intramolecular Interactions

The molecular structure of this compound is expected to be largely planar, with the exception of the methyl groups of the isopropyl substituent. A critical and highly probable feature is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO). This is a well-documented characteristic of salicylaldehyde and its derivatives, leading to the formation of a stable six-membered pseudo-ring.[4][5] This interaction significantly influences the chemical and physical properties of the molecule.

Caption: Predicted intramolecular hydrogen bonding in this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice will be governed by a combination of intermolecular forces.[6]

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, a common feature in the crystal structures of planar aromatic molecules.

-

C-H···O Hydrogen Bonds: Weaker intermolecular hydrogen bonds between the carbon atoms of the isopropyl group or the aromatic ring and the oxygen atoms of neighboring molecules are also anticipated to play a role in stabilizing the crystal packing.

-

Van der Waals Forces: Non-specific van der Waals interactions will contribute to the overall cohesive energy of the crystal.

By examining the crystal structure of thymol (5-methyl-2-isopropylphenol), an isomer of this compound, we can gain further insights. Thymol crystallizes in a trigonal space group and its packing is influenced by hydrogen bonding between the hydroxyl groups, forming chains, and van der Waals interactions.[7] While the presence of the aldehyde group in this compound will alter the electronic distribution and steric profile, the propensity for directional interactions remains.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/Range | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives. |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric organic molecules, respectively. |

| Z (molecules/unit cell) | 2 or 4 | Typical for small organic molecules. |

| Density | 1.1 - 1.3 g/cm³ | Based on the density of related compounds. |

| Key Intermolecular Interactions | π-π stacking, C-H···O bonds | Inferred from the structures of salicylaldehyde and thymol.[4][7] |

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, computational methods for crystal structure prediction can provide valuable insights into the likely polymorphic landscape of a compound.[8][9] These methods involve:

-

Conformational Analysis: Identifying the low-energy conformations of the molecule.

-

Crystal Packing Generation: Generating a vast number of plausible crystal packing arrangements.

-

Energy Ranking: Calculating the lattice energy of each generated structure using force fields or quantum mechanical methods to identify the most stable predicted structures.

CSP can help guide experimental polymorph screening and provide a theoretical basis for understanding the solid-state behavior of this compound.[10][11]

Conclusion and Future Directions

This technical guide has synthesized the available information and predictive insights into the crystal structure of this compound. While a definitive experimental structure is currently unavailable, a strong theoretical framework exists to anticipate its key structural features. The presence of a robust intramolecular hydrogen bond is highly probable, which will significantly influence its molecular conformation. The crystal packing is expected to be a result of a subtle interplay between π-π stacking and weaker C-H···O hydrogen bonds.

The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. Such a study would not only validate the predictions made in this guide but also provide the precise geometric data necessary for advanced computational modeling and a deeper understanding of its solid-state properties. This will be invaluable for its potential applications in materials science and drug development, where structure-property relationships are of paramount importance.

References

- 1. 4-tert-Butylsalicylaldehyde | 66232-34-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Thymol [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Crystal Study of Salicylaldehyde N(4)-Phenylthiosemicarbazone | Semantic Scholar [semanticscholar.org]

- 7. Thymol | C10H14O | CID 6989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. en.xtalpi.com [en.xtalpi.com]

- 11. Crystal structure prediction: achievements and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Isopropylsalicylaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Isopropylsalicylaldehyde, a key intermediate in pharmaceutical synthesis and a compound of interest in materials science. In the absence of extensive publicly available solubility data for this specific molecule, this document leverages expert analysis of its physicochemical properties and draws parallels with structurally similar compounds, namely salicylaldehyde and 4-isopropylbenzaldehyde, to predict its behavior in a range of common laboratory solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems. This document is intended to serve as a foundational resource for chemists, pharmacologists, and formulation scientists engaged in work with this compound.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₂O₂, is an aromatic aldehyde that possesses both a hydroxyl and an isopropyl functional group attached to the benzene ring.[1] This unique substitution pattern imparts specific physicochemical properties that govern its solubility. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding, while the nonpolar isopropyl group and the benzene ring contribute to its lipophilicity. Understanding the interplay of these structural features is paramount to predicting and experimentally determining its solubility in various media.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| IUPAC Name | 2-hydroxy-4-propan-2-ylbenzaldehyde | [1] |

| CAS Number | 536-32-3 |

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. A solute will exhibit higher solubility in a solvent that has similar polarity and hydrogen bonding capabilities.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, possess permanent dipoles and can engage in hydrogen bonding. The hydroxyl and aldehyde groups of this compound can interact with polar solvents through hydrogen bonds.

-

Nonpolar Solvents: Solvents like hexane and toluene lack significant dipole moments and cannot form hydrogen bonds. The isopropyl group and the aromatic ring of this compound will favorably interact with nonpolar solvents through van der Waals forces.

-

Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have dipole moments but lack O-H or N-H bonds, limiting their ability to donate hydrogen bonds. However, the carbonyl oxygen in these solvents can act as a hydrogen bond acceptor.

The overall solubility of this compound in a given solvent is a balance between the favorable interactions of its polar functional groups and the energetic cost of disrupting the solvent-solvent interactions to create a cavity for the nonpolar regions of the molecule.

Estimated Solubility of this compound

Due to the limited availability of direct experimental data for this compound, the following table provides an estimated solubility profile based on the known solubilities of the parent compound, salicylaldehyde, and the structurally related 4-isopropylbenzaldehyde.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale based on Structural Analogs |

| Water | Polar Protic | Slightly Soluble | Salicylaldehyde is slightly soluble in water.[3][4] The addition of the nonpolar isopropyl group is expected to further decrease aqueous solubility. 4-isopropylbenzaldehyde is reported as insoluble in water.[5] |

| Ethanol | Polar Protic | Soluble | Salicylaldehyde is soluble in ethanol.[3][4] 4-isopropylbenzaldehyde is also soluble in ethanol.[5] The presence of the hydroxyl group on this compound should enhance its solubility in alcohols compared to 4-isopropylbenzaldehyde. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, the polarity and hydrogen bonding capability of methanol should lead to good solubility. |

| Acetone | Polar Aprotic | Soluble | Salicylaldehyde is very soluble in acetone.[6] The overall polarity of this compound is compatible with acetone. |

| Toluene | Nonpolar | Soluble | The aromatic nature of both toluene and this compound, along with the nonpolar isopropyl group, suggests favorable interactions and good solubility. |

| Hexane | Nonpolar | Slightly to Moderately Soluble | The nonpolar nature of hexane will interact favorably with the isopropyl group and the benzene ring. However, the polar hydroxyl and aldehyde groups may limit high solubility. |

| Diethyl Ether | Polar Aprotic | Soluble | Salicylaldehyde is soluble in ether.[3][4] 4-isopropylbenzaldehyde is also soluble in diethyl ether. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted equilibrium solubility (shake-flask) method.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Figure 1. Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator. A constant temperature (e.g., 25 °C or 37 °C) should be maintained.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be measured at different time points to confirm that it has reached a plateau.[8]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Analyze the diluted sample solutions and determine their concentrations by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing the Solubility of this compound

The solubility of this compound is not an intrinsic constant but is influenced by several external factors:

Figure 2. Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.

-

pH (in aqueous solutions): The phenolic hydroxyl group of this compound is weakly acidic. In aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form the more soluble phenolate anion. Therefore, its aqueous solubility is expected to be significantly higher in basic conditions.

-

Polymorphism: The crystalline form of this compound can affect its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Conclusion

While direct, quantitative solubility data for this compound remains scarce in the scientific literature, a robust understanding of its physicochemical properties and the behavior of structurally similar molecules allows for reliable predictions of its solubility profile. This guide provides a theoretical framework, an estimated solubility table, and a detailed experimental protocol to empower researchers in their work with this compound. The provided methodologies for experimental determination will enable the generation of precise and reliable data, which is crucial for applications ranging from reaction optimization to the development of novel pharmaceutical formulations.

References

- 1. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. Salicylaldehyde | 90-02-8 [chemicalbook.com]

- 4. Salicylaldehyde | 90-02-8 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

An In-Depth Technical Guide to 4-Isopropylsalicylaldehyde: From Commercial Availability to Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylsalicylaldehyde, also known as 2-hydroxy-4-isopropylbenzaldehyde, is an aromatic organic compound with growing interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a hydroxyl group and an aldehyde ortho to each other on a benzene ring substituted with an isopropyl group, makes it a versatile building block for the synthesis of more complex molecules and a compound of interest for its own biological activities. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and its emerging role as a tyrosinase inhibitor for applications in drug discovery.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often around 97% or greater. Researchers can source this compound from suppliers specializing in building blocks for organic synthesis and medicinal chemistry.

Table 1: Commercial Availability of this compound and its Precursor

| Compound | Supplier Examples | Typical Purity |

| This compound | BOC Sciences, Chem-space.com, ChemSrc | ≥97% |

| 4-Isopropylphenol (precursor) | Fluorochem, Tokyo Chemical Industry (TCI), Vihita Bio | ≥98%[1][2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the ortho-formylation of 4-isopropylphenol. Two classical methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.[4][5] Both reactions introduce a formyl (-CHO) group at the ortho position to the hydroxyl group on the phenol ring.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[5][6] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ring.

-

Materials: 4-isopropylphenol, sodium hydroxide, chloroform, ethanol, water, hydrochloric acid, diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-isopropylphenol (1 equivalent) in a solution of sodium hydroxide (3 equivalents) in aqueous ethanol.

-

Heat the mixture to 65-70°C with stirring.

-

Slowly add chloroform (1.5-2 equivalents) dropwise through the dropping funnel, maintaining a gentle reflux.[7] The addition should be controlled to manage the exothermic nature of the reaction.[5]

-

After the addition is complete, continue heating the mixture for an additional 1-2 hours.

-

Cool the reaction mixture to room temperature. A solid may precipitate.

-

Filter the solid and wash it with ethanol.

-

Dissolve the solid in a minimal amount of water and acidify with dilute hydrochloric acid.

-

The product, this compound, will separate as an oil or a solid.

-

Extract the product with diethyl ether.

-

Wash the ether layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, such as boric acid or trifluoroacetic acid, and a high-boiling solvent like glycerol.[4][8] This method is also known for its ortho-selectivity.

Caption: Conceptual workflow of the Duff reaction for the synthesis of this compound.

Quality Control and Characterization

Ensuring the purity and identity of synthesized or purchased this compound is crucial for its application in research and development. Standard analytical techniques are employed for its quality control.

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Expected Observations |